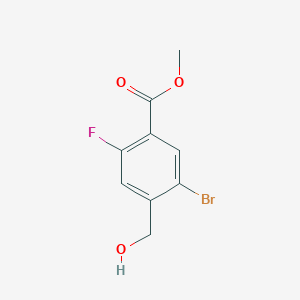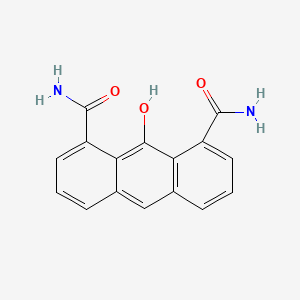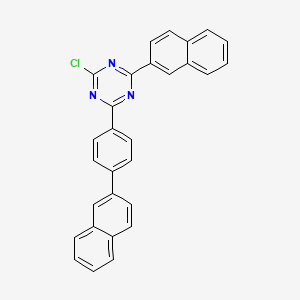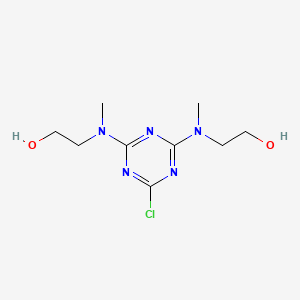
2,2'-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group at the 6-position of the triazine ring and two diethanol groups linked through methylazanediyl bridges.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol typically involves the reaction of cyanuric chloride with diethanolamine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the nucleophilic substitution of the chlorine atoms by the diethanolamine groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or water.
Oxidation and reduction: Various oxidizing or reducing agents depending on the desired transformation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted triazine derivatives.
Hydrolysis: Diethanolamine and triazine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol involves its interaction with specific molecular targets. The chloro group and diethanolamine moieties allow the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with similar reactivity but different substituents.
2-Chloro-4,6-diamino-1,3,5-triazine: Known for its use in herbicides like atrazine.
2,4,6-Trichloro-1,3,5-triazine: Commonly used as a precursor in the synthesis of other triazine derivatives.
Uniqueness
2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol is unique due to its specific combination of chloro and diethanolamine groups, which confer distinct chemical and biological properties. Its ability to undergo nucleophilic substitution and form stable covalent bonds with biomolecules makes it a valuable compound in various applications .
Eigenschaften
CAS-Nummer |
62192-66-9 |
|---|---|
Molekularformel |
C9H16ClN5O2 |
Molekulargewicht |
261.71 g/mol |
IUPAC-Name |
2-[[4-chloro-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]ethanol |
InChI |
InChI=1S/C9H16ClN5O2/c1-14(3-5-16)8-11-7(10)12-9(13-8)15(2)4-6-17/h16-17H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZKVZBJASQHOZOE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)C1=NC(=NC(=N1)Cl)N(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


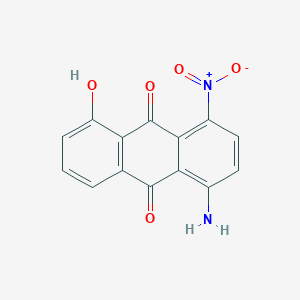

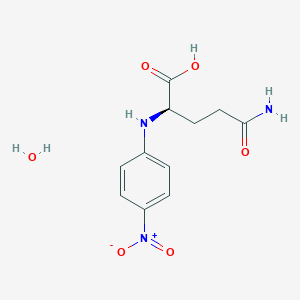
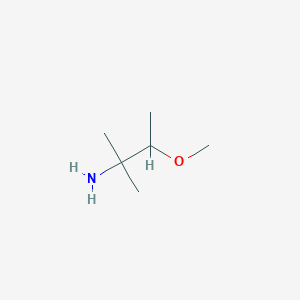


![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
